5,7-Dodecadien-1-ol, propanoate, (E,Z)-
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Overview
Description
5,7-Dodecadien-1-ol, propanoate, (E,Z)-: is a chemical compound characterized by its unique structure, which includes a dodecadien backbone with conjugated double bonds at positions 5 and 7, and a propanoate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- typically involves the Wittig reaction, which is a common method for forming carbon-carbon double bonds. The reaction between an appropriate aldehyde or ketone and a phosphonium ylide yields the desired diene structure. The stereochemistry of the double bonds is controlled through the choice of reagents and reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions, followed by purification steps such as distillation or chromatography to isolate the desired isomer. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic hydrolysis conditions are used for ester hydrolysis.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alcohols and carboxylic acids.
Scientific Research Applications
Chemistry: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pheromones .
Biology: The compound is studied for its role as a pheromone in various insect species. It is used in research to understand insect behavior and communication .
Medicine: Research is ongoing to explore potential medicinal applications, including its use as a precursor for bioactive compounds .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5,7-Dodecadien-1-ol, propanoate, (E,Z)- involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response .
Comparison with Similar Compounds
- 5,7-Dodecadien-1-ol, acetate (E,Z)-
- 5,7-Dodecadien-1-ol, acetate (Z,E)-
- 5,7-Dodecadien-1-ol, acetate (E,E)-
- 5,7-Dodecadien-1-ol, acetate (Z,Z)-
Comparison: 5,7-Dodecadien-1-ol, propanoate, (E,Z)- is unique due to its propanoate ester group, which differentiates it from its acetate counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets. The propanoate ester may also impart different physicochemical properties, such as solubility and volatility, compared to the acetate esters .
Properties
Molecular Formula |
C15H28O3 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
(5E,7Z)-dodeca-5,7-dien-1-ol;propanoic acid |
InChI |
InChI=1S/C12H22O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h5-8,13H,2-4,9-12H2,1H3;2H2,1H3,(H,4,5)/b6-5-,8-7+; |
InChI Key |
ZNAGCPHEJFWMQY-DUZKJZLISA-N |
Isomeric SMILES |
CCCC/C=C\C=C\CCCCO.CCC(=O)O |
Canonical SMILES |
CCCCC=CC=CCCCCO.CCC(=O)O |
Origin of Product |
United States |
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